2-((5-(3-(4-methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide
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Overview
Description
2-((5-(3-(4-methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide is a complex organic compound that features a thiadiazole ring, a urea linkage, and nitrophenyl and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(3-(4-methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization.
Urea Linkage Formation: The urea linkage is formed by reacting an amine with an isocyanate. In this case, 4-methoxyphenyl isocyanate can be used.
Thioether Formation: The thiadiazole ring is then reacted with a thiol to form the thioether linkage.
Final Coupling: The final step involves coupling the intermediate with 4-nitrophenyl acetic acid under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring and the thioether linkage.
Reduction: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: The major product would be the corresponding amine.
Substitution: Products would depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Materials Science: It can be incorporated into polymers to enhance their properties.
Biology and Medicine
Drug Development: Due to its structural features, it may serve as a lead compound for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Probes: It can be used in the design of probes for studying biological processes.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Electronics: Incorporation into organic electronic materials for improved performance.
Mechanism of Action
The mechanism of action of 2-((5-(3-(4-methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide would depend on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The thiadiazole ring and urea linkage are known to interact with biological targets, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-(3-(4-chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide
- 2-((5-(3-(4-methylphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide
Uniqueness
The presence of the methoxy group in 2-((5-(3-(4-methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from similar compounds with different substituents.
Properties
IUPAC Name |
2-[[5-[(4-methoxyphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O5S2/c1-29-14-8-4-12(5-9-14)20-16(26)21-17-22-23-18(31-17)30-10-15(25)19-11-2-6-13(7-3-11)24(27)28/h2-9H,10H2,1H3,(H,19,25)(H2,20,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTWXGWICCQTCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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